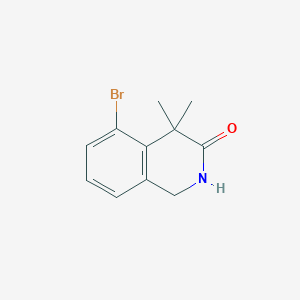

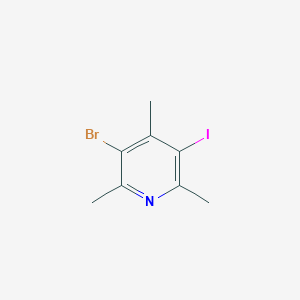

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as 5-bromo-DMIQ, is a chemical compound that has been used extensively in the field of scientific research due to its unique properties. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a five-membered ring with one nitrogen atom, two oxygen atoms, one bromine atom, and one carbon atom. 5-bromo-DMIQ is a versatile compound that has been used in various scientific applications, such as in the synthesis of new compounds, as a catalyst, and as a reagent in organic reactions.

科学的研究の応用

Friedländer Synthesis

- Synthesis of Chelating Ligands: The Friedländer synthesis involving 5-bromo-2-aminobenzaldehyde, a compound related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, is used to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives show potential in forming biquinolines and 6-alkynyl derivatives with notable optical properties (Hu, Zhang, & Thummel, 2003).

Halogen Bonding and Co-crystal Formation

- Interactions with Haloarenenitriles: Research shows that the interaction between haloarenenitriles and azines, including derivatives related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, leads to the formation of stable co-crystals. This process is influenced by steric and electronic effects, resulting in halogen bonding and potentially valuable for materials science (Baykov et al., 2021).

Prodrug Systems for Drug Delivery

- Bioreductively Activated Prodrug System: A study demonstrates the use of a compound structurally related to 5-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a potential prodrug system. This system allows for the reductively triggered release of active drugs, specifically targeting hypoxic tissues, a critical consideration in cancer therapy (Parveen, Naughton, Whish, & Threadgill, 1999).

Structural Modification in Ligand Binding

- Modification for σ1 and σ2 Receptor Binding: Research involving structural modifications of substituted aminobutyl-benzamides, including 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, highlights the importance of the nitrogen position in enhancing binding affinity and selectivity to σ1 and σ2 receptors. This is significant in developing selective ligands for neurological and psychiatric disorders (Fan, Lever, & Lever, 2011).

Bromination Techniques in Organic Chemistry

- Regioselective Monobromination: A study on the bromination of isoquinoline, including the production of 5-bromoisoquinoline, a related compound, showcases the sensitivity of bromination to various factors like the choice of brominating agent and temperature. This has implications for the synthesis of specifically substituted isoquinolines in pharmaceuticals (Brown & Gouliaev, 2004).

特性

IUPAC Name |

5-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9-7(6-13-10(11)14)4-3-5-8(9)12/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZVXNKBAMFXFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CNC1=O)C=CC=C2Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2397200.png)

![2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide](/img/structure/B2397201.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)

![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)

![N-[4-[2-(3-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2397214.png)

![N-(2,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397215.png)

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)

![1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2397221.png)

![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)